Selfotel

Catalog No.
S542941
CAS No.
110347-85-8
M.F
C7H14NO5P
M. Wt
223.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selfotel

CAS Number

110347-85-8

Product Name

Selfotel

IUPAC Name

(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid

Molecular Formula

C7H14NO5P

Molecular Weight

223.16 g/mol

InChI

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1

InChI Key

LPMRCCNDNGONCD-RITPCOANSA-N

SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

2-piperidinecarboxylic acid, 4-(phosphonomethyl)-, cis-, 4-(phosphonomethyl)-2-piperidinecarboxylic acid, CGS 19755, CGS-19755, selfotel

Canonical SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O

The exact mass of the compound Selfotel is 223.061 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Pipecolic Acids - Supplementary Records. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Acute Ischemic Stroke

Application as an NMDA Antagonist

Application in Global Ischemia

Application in Focal Ischemia

Application in Trauma

Application in Spinal Cord Trauma

Selfotel, also known as CGS-19755, is a pharmaceutical compound classified as a competitive antagonist of the N-methyl-D-aspartate receptor. Its chemical structure is defined as (+/−)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid, with a molecular formula of C₇H₁₄N₀₅P and a molar mass of 223.165 g·mol⁻¹. Initially developed for its neuroprotective properties, Selfotel was intended for treatment in conditions such as ischemic stroke and traumatic brain injury by blocking the excitotoxic effects of glutamate, a neurotransmitter implicated in neuronal damage during ischemic events .

Selfotel's mechanism of action hinges on its antagonism of the NMDA receptor. NMDA receptors are crucial for learning and memory, but overactivation can lead to excitotoxicity, a process causing neuronal cell death in stroke and other neurological conditions []. By blocking glutamate binding, Selfotel aimed to prevent excitotoxicity and promote neuroprotection [].

The synthesis of Selfotel involves multi-step organic reactions that typically require air- and moisture-sensitive reagents. For example, one synthetic route includes the use of palladium-catalyzed cross-coupling reactions to form the piperidine ring structure. Various analogs have been synthesized to explore modifications that could enhance its efficacy or reduce toxicity .

Selfotel was primarily researched for its application in treating neurological disorders characterized by excitotoxicity, such as:

  • Acute Ischemic Stroke: Initially aimed at improving outcomes in stroke patients.
  • Traumatic Brain Injury: Investigated for its potential to protect against neuronal damage from trauma.
  • Seizure Disorders: Explored for its anticonvulsant properties.

Despite its promising initial findings, clinical development was ultimately halted due to safety concerns and limited efficacy observed in trials .

Selfotel shares structural and functional similarities with several other compounds that act on the N-methyl-D-aspartate receptor. These include:

  • 2-Amino-5-phosphonopentanoic acid (AP5): A well-known NMDA antagonist used in research settings.
  • 2-Amino-7-phosphonoheptanoic acid (AP7): Another NMDA antagonist with similar properties.
  • 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP): A compound that also acts as an NMDA receptor antagonist.
  • D-(E)-4-(3-phosphonoprop-2-enyl)-piperazine-2-carboxylic acid (D-CPPene): A selective NMDA antagonist.

Uniqueness of Selfotel

Selfotel's uniqueness lies in its specific binding profile and neuroprotective capabilities under certain conditions. Unlike some noncompetitive NMDA antagonists such as ketamine or phencyclidine that can cause dissociative effects or neurotoxicity at high doses, Selfotel was designed to provide targeted neuroprotection without these side effects—though clinical evidence suggests it may still pose risks under specific circumstances .

Selfotel exhibits defined stereochemical properties due to the presence of two chiral centers located at the carbon-2 and carbon-4 positions of the piperidine ring [1]. The compound exists as a racemic mixture with the chemical name (+/−)-cis-4-(phosphonomethyl)-2-piperidine carboxylic acid [1]. The absolute stereochemistry of Selfotel follows the Cahn-Ingold-Prelog priority rules, where the (+)-enantiomer possesses the (2S,4R) configuration and the (-)-enantiomer exhibits the (2R,4S) configuration [2] [3].
The stereochemical configuration of Selfotel is characterized by the cis relationship between the carboxylic acid substituent at carbon-2 and the phosphonomethyl group at carbon-4 [1] [4]. This spatial arrangement is critical for the compound's biological activity, as it represents a conformationally rigid analog of 2-amino-5-phosphonopentanoic acid (AP5) [1]. The absolute stereochemistry determination follows standard nomenclature where the (2S,4R) configuration indicates the spatial arrangement of substituents around each chiral center according to the sequence rule priorities [5] [6].

The molecular formula C7H14NO5P reflects the presence of defined stereocenters, with both chiral centers contributing to the compound's three-dimensional structure [2] [4]. The stereochemical configuration plays a fundamental role in determining the compound's pharmacological properties and receptor binding characteristics, establishing the foundation for its stereoselective biological activity [7] [8].

Enantiomeric Forms: (+)-Selfotel and (-)-Selfotel

The two enantiomeric forms of Selfotel demonstrate distinct optical activities and biological properties [9] [3]. The (+)-enantiomer, also designated as (+)-CGS-19755, exhibits dextrorotatory optical activity with the (2S,4R) absolute configuration and is assigned the CAS number 113229-62-2 [10] [11]. Conversely, the (-)-enantiomer displays levorotatory optical activity with the (2R,4S) configuration and carries the CAS number 113229-61-1 [3] [12].
The enantiomeric forms demonstrate significant differences in their pharmacological activities, particularly in their interactions with N-methyl-D-aspartate (NMDA) receptors [3] [12]. Research has established that the (-)-enantiomer exhibits markedly higher potency compared to the (+)-enantiomer in competitive antagonism of NMDA receptors [3] [12]. This differential activity represents a classic example of stereochemical influence on biological function, where mirror-image molecules exhibit substantially different pharmacological profiles [8] [13].

Analytical methods for enantiomeric determination have been developed using high-performance liquid chromatography with chiral stationary phases [9] [14]. These methods employ derivatization techniques with reagents such as o-phthalic dicarboxaldehyde-3-mercaptopropionic acid and 9-fluorenylmethyl chloroformate to achieve chromatographic separation of the enantiomers [9]. The analytical validation of these methods has enabled pharmacokinetic studies examining the stereospecific disposition of Selfotel enantiomers in biological systems [9] [14].

Stereospecific Properties and Conformational Analysis

The stereospecific properties of Selfotel arise from its conformationally constrained piperidine ring structure and the specific spatial arrangement of functional groups [15] [16]. The compound functions as a potent, stereospecific inhibitor of N-methyl-D-aspartate (NMDA)-evoked responses, with the stereochemical configuration directly influencing its competitive antagonist activity [8]. The inhibition of NMDA-evoked acetylcholine release from rat striatal slices demonstrates clear stereospecificity, with the (+)-enantiomer showing significantly lower potency than the (-)-enantiomer [10] [7].

Conformational analysis reveals that the piperidine ring adopts a chair conformation, which represents the most stable three-dimensional arrangement [4] [17]. This conformational preference is enhanced by the cis relationship between the C2 and C4 substituents, creating a rigid molecular framework that constrains the compound's flexibility [15] [16]. The phosphonomethyl group at C4 and the carboxylic acid moiety at C2 are positioned in a cis arrangement, which is essential for optimal receptor binding and biological activity [1] [4].

The molecular geometry of Selfotel has been investigated through computational modeling and structural analysis, revealing that the compound fits well to established NMDA receptor binding models [15]. Quantitative conformational analyses indicate that the molecules adopt conformations that are complementary to the receptor binding site, with the stereospecific arrangement of functional groups determining the binding affinity and selectivity [15]. The conformational rigidity imposed by the piperidine ring system reduces the entropic penalty associated with receptor binding, contributing to the compound's enhanced pharmacological properties compared to more flexible analogs [16].

Structural Basis for Stereoselective Activity

The stereoselective activity of Selfotel is fundamentally rooted in the three-dimensional complementarity between the compound's stereochemical configuration and the NMDA receptor binding site [15] [8]. The (-)-enantiomer's superior potency compared to the (+)-enantiomer reflects the stereospecific recognition by the receptor, where the (2R,4S) configuration provides optimal spatial arrangement for receptor interaction [3] [12]. This stereoselectivity is characteristic of biological systems where enantiomers can exhibit dramatically different pharmacological activities despite identical chemical composition [13] [18].

The structural basis for stereoselective activity involves specific molecular interactions between the compound's functional groups and amino acid residues within the NMDA receptor binding site [15]. The phosphonomethyl group serves as a crucial pharmacophore that mimics the phosphate moiety of endogenous ligands, while the carboxylic acid group provides essential ionic interactions [1] [8]. The cis configuration ensures that these functional groups are positioned in the correct spatial relationship to engage with the receptor's binding pocket effectively [15] [16].

Molecular modeling studies have demonstrated that the stereochemical configuration influences the compound's ability to form hydrogen bonds and electrostatic interactions with the receptor [15]. The (-)-enantiomer's enhanced potency is attributed to its ability to achieve more favorable binding interactions, including optimal positioning of the phosphonomethyl group for coordination with divalent cations and appropriate alignment of the carboxylic acid for ionic interactions with basic residues [15]. The stereoselective nature of these interactions underscores the importance of absolute configuration in determining the compound's pharmacological profile and therapeutic potential [7] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

223.06095954 g/mol

Monoisotopic Mass

223.06095954 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4VGJ4A41L2
N0905W44Y3

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Other CAS

113229-62-2
110347-85-8

Wikipedia

Selfotel

Dates

Last modified: 08-15-2023
1: Dziuganowska ZA, Ślepokura K, Volle JN, Virieux D, Pirat JL, Kafarski P. Structural Analogues of Selfotel. J Org Chem. 2016 Jun 17;81(12):4947-54. doi: 10.1021/acs.joc.6b00220. Epub 2016 Jun 1. PubMed PMID: 27187758.
2: Davis SM, Lees KR, Albers GW, Diener HC, Markabi S, Karlsson G, Norris J. Selfotel in acute ischemic stroke : possible neurotoxic effects of an NMDA antagonist. Stroke. 2000 Feb;31(2):347-54. PubMed PMID: 10657404.
3: Juul N, Morris GF, Marshall SB, Marshall LF. Intracranial hypertension and cerebral perfusion pressure: influence on neurological deterioration and outcome in severe head injury. The Executive Committee of the International Selfotel Trial. J Neurosurg. 2000 Jan;92(1):1-6. PubMed PMID: 10616075.
4: Morris GF, Bullock R, Marshall SB, Marmarou A, Maas A, Marshall LF. Failure of the competitive N-methyl-D-aspartate antagonist Selfotel (CGS 19755) in the treatment of severe head injury: results of two phase III clinical trials. The Selfotel Investigators. J Neurosurg. 1999 Nov;91(5):737-43. PubMed PMID: 10541229.
5: Ananda A, Morris GF, Juul N, Marshall SB, Marshall LF. The frequency, antecedent events, and causal relationships of neurologic worsening following severe head injury. Executive Committee of the international Selfotel Trial. Acta Neurochir Suppl. 1999;73:99-102. PubMed PMID: 10494350.
6: Morris GF, Juul N, Marshall SB, Benedict B, Marshall LF. Neurological deterioration as a potential alternative endpoint in human clinical trials of experimental pharmacological agents for treatment of severe traumatic brain injuries. Executive Committee of the International Selfotel Trial. Neurosurgery. 1998 Dec;43(6):1369-72; discussion 1372-4. PubMed PMID: 9848851.
7: Yenari MA, Bell TE, Kotake AN, Powell M, Steinberg GK. Dose escalation safety and tolerance study of the competitive NMDA antagonist selfotel (CGS 19755) in neurosurgery patients. Clin Neuropharmacol. 1998 Jan-Feb;21(1):28-34. PubMed PMID: 9579282.
8: Knoche B, Milosavljev S, Gropper S, Brunner LA, Powell ML. Enantioselective determination of selfotel in human urine by high-performance liquid chromatography on a chiral stationary phase after derivatization with 9-fluorenylmethyl chloroformate. J Chromatogr B Biomed Sci Appl. 1997 Aug 1;695(2):355-63. PubMed PMID: 9300872.
9: Davis SM, Albers GW, Diener HC, Lees KR, Norris J. Termination of Acute Stroke Studies Involving Selfotel Treatment. ASSIST Steering Committed. Lancet. 1997 Jan 4;349(9044):32. PubMed PMID: 8999265.
10: Pérez-Pinzón MA, Steinberg GK. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury. CNS Drug Rev. 1996 Sep 1;2(3):257-268. PubMed PMID: 23766625; PubMed Central PMCID: PMC3678965.
11: Grotta J, Clark W, Coull B, Pettigrew LC, Mackay B, Goldstein LB, Meissner I, Murphy D, LaRue L. Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial. Stroke. 1995 Apr;26(4):602-5. PubMed PMID: 7709405.

Explore Compound Types